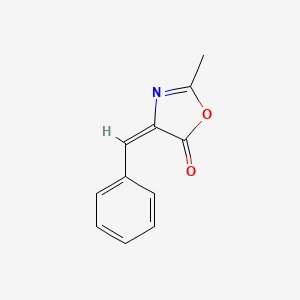

2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one

Vue d'ensemble

Description

“2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one” is an azlactone . It is also known as “4-Benzylidene-2-phenyl-2-oxazolin-5-one” or "4-benzal-2-phenyl-5-oxazolone" .

Synthesis Analysis

The synthesis of “2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one” involves a two-step process. The first step is a simple N-Acetylation, and the second step is an Erlenmeyer synthesis, named after its inventor Emil Erlenmeyer . The goal is to obtain a heterocycle, an Oxazim, through condensation and ring closure, and then convert it to the Azlacton of Acetylaminozimtsäure .Molecular Structure Analysis

The molecular structure of “2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one” is represented by the empirical formula C16H11NO2 . The absolute configuration of the geometric isomers of this compound has been determined by NMR spectroscopy .Chemical Reactions Analysis

“2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one” undergoes two primary photochemical processes: geometric isomerization and hydrogen abstraction from the solvent .Physical And Chemical Properties Analysis

The melting point of “2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one” is reported to be around 148°C . The molecular weight of the compound is 249.26 .Applications De Recherche Scientifique

Synthesis of Diverse Scaffolds

Oxazolones, including 4-benzylidene-2-methyl-4H-oxazol-5-one, have been used as starting blocks for the diverse and stereoselective synthesis of various compounds. These include amino acids, oxazoles, β-lactams, pyrroles, imidazolines, pyrrolines, and imidazoles .

Photophysical and Photochemical Activities

Oxazolones have exhibited promising photophysical and photochemical activities. Therefore, they are used in semiconductor devices such as electrophotographic photoreceptors and in non-linear optical materials .

Cyclooxygenase-2 Inhibitory Property

Oxazolone has been found to have cyclooxygenase-2 inhibitory properties. This makes it potentially useful in the development of anti-inflammatory drugs .

Tyrosinase Inhibitory Property

Oxazolone also has tyrosinase inhibitory properties, which could make it useful in the treatment of hyperpigmentation disorders .

Peptide Synthesis

Oxazolones have been used in the synthesis of peptides, including peptaibol, endothiopeptides, and 24-membered cyclic depsipeptides .

Polymerization and Condensation

Oxazolones show interesting behavior towards polymerization and condensation, leading to the formation of homopolymers, telomers, and condensation reagents .

Agrochemical Intermediates

Oxazolones have been used in the synthesis of agrochemical intermediates, including herbicides, fungicides, and pesticides .

Antimicrobial Activity

Some derivatives of 4-benzylidene-2-methyl-4H-oxazol-5-one have shown antimicrobial activity .

Mécanisme D'action

Mode of Action

It’s known that the compound belongs to the class of oxazolones, which are known to exhibit various biological activities .

Biochemical Pathways

Oxazolones, in general, are known to interact with multiple biochemical pathways due to their diverse biological activities .

Result of Action

Some oxazolone derivatives have been reported to exhibit cytostatic activity, indicating their potential to inhibit cell proliferation .

Propriétés

IUPAC Name |

(4E)-4-benzylidene-2-methyl-1,3-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-8-12-10(11(13)14-8)7-9-5-3-2-4-6-9/h2-7H,1H3/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWQBTJRPSDVWIR-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC2=CC=CC=C2)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=N/C(=C/C2=CC=CC=C2)/C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one | |

CAS RN |

881-90-3 | |

| Record name | 881-90-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10132 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-4-(phenylmethylene)oxazol-5(4H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the solvent environment on the optical properties of 4-Benzylidene-2-methyloxazol-5(4H)-one derivatives?

A1: Studies have shown that solvent polarity significantly impacts both the linear and nonlinear optical properties of 4-Benzylidene-2-methyloxazol-5(4H)-one derivatives. For instance, increasing solvent polarity from hexane to acetonitrile leads to a redshift of over 160 nm in the fluorescence emission spectrum of both TPA-PA (triphenylamine-phenylaldehyde) and TPA-BMO (triphenylamine-(Z)-4-benzylidene-2-methyloxazol-5(4H)-one) []. Interestingly, maximum fluorescence quantum efficiency and lifetime are observed in solvents with medium polarity. These findings highlight the importance of carefully considering solvent selection when designing applications for these compounds.

Q2: What computational methods have been employed to study the photophysical properties of 4-Benzylidene-2-methyloxazol-5(4H)-one derivatives?

A3: Various computational techniques, including Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), classical Molecular Dynamics (MD) simulations, and hybrid QM/QM' approaches like ONIOM, have been utilized [, ]. These methods allow researchers to model the electronic structure, excited-state properties, and interactions with the surrounding environment, offering insights into the observed photophysical behavior. For instance, potential energy surface calculations and simulations of chemical polymerization help explain the impact of environmental factors on emission properties [].

Q3: What are the potential applications of 4-Benzylidene-2-methyloxazol-5(4H)-one derivatives based on their photophysical properties?

A4: Given their strong fluorescence emission under both one-photon and two-photon excitation, 4-Benzylidene-2-methyloxazol-5(4H)-one derivatives are promising candidates for applications like color converters in visible light communication and as fluorescent probes in bioimaging []. Their AIE characteristics make them particularly appealing for solid-state applications, such as in light-emitting devices and sensors, where aggregation-caused quenching is often a limitation.

Q4: How does the structure of 4-Benzylidene-2-methyloxazol-5(4H)-one derivatives relate to their semiconducting properties?

A5: Theoretical studies using DFT calculations have investigated the semiconducting potential of these derivatives []. The electron and hole transfer properties, crucial for charge transport in organic semiconductors, were assessed using Marcus theory. Results suggest that incorporating different electron-donating moieties significantly impacts these properties, highlighting the possibility of tuning their semiconducting behavior through structural modifications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-allyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1270888.png)

![(2S)-2-[benzyl(methyl)amino]propanoic acid](/img/structure/B1270897.png)

![6-Bromo-4-methyl-1H-benzo[d]imidazole](/img/structure/B1270902.png)